molecular formula C13H12BrN3O2S B2443157 Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate CAS No. 1820664-83-2

Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate

Cat. No.: B2443157
CAS No.: 1820664-83-2
M. Wt: 354.22
InChI Key: QZSFBWCTRVQQJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate typically involves the reaction of 5-bromo-2-(methylthio)pyrimidine with benzyl chloroformate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrimidine derivative, while oxidation of the methylthio group would produce a sulfoxide or sulfone derivative .

Scientific Research Applications

Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate in various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the methylthio group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carbamate linkage differentiates it from other similar compounds, potentially leading to different reactivity and applications.

Properties

IUPAC Name

benzyl N-(5-bromo-2-methylsulfanylpyrimidin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2S/c1-20-12-15-7-10(14)11(16-12)17-13(18)19-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSFBWCTRVQQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)NC(=O)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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